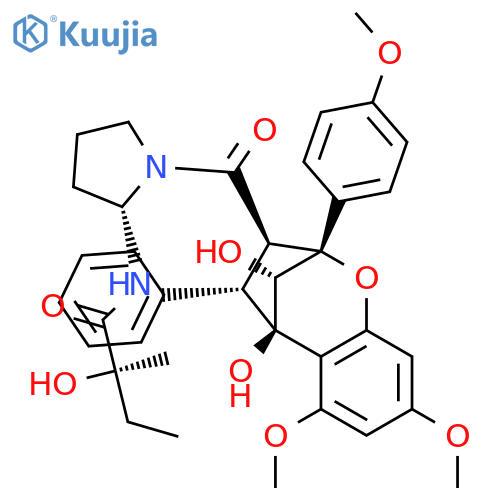Cas no 269739-78-8 (Aglaxiflorin D)

Aglaxiflorin D structure
商品名:Aglaxiflorin D
Aglaxiflorin D 化学的及び物理的性質
名前と識別子
-
- Aglaxiflorin D
- [ "" ]
- 269739-78-8
-
- インチ: InChI=1S/C36H42N2O9/c1-6-34(2,42)33(41)37-27-13-10-18-38(27)31(39)30-28(21-11-8-7-9-12-21)35(43)29-25(46-5)19-24(45-4)20-26(29)47-36(30,32(35)40)22-14-16-23(44-3)17-15-22/h7-9,11-12,14-17,19-20,27-28,30,32,40,42-43H,6,10,13,18H2,1-5H3,(H,37,41)/t27-,28+,30-,32-,34+,35+,36-/m0/s1
- InChIKey: PCTLEJMLOGCLOH-JZUOIRBSSA-N
- ほほえんだ: CCC(C)(O)C(=O)NC1CCCN1C(=O)C1C(c2ccccc2)C2(Oc3cc(OC)cc(OC)c3C1(O)C2O)c1ccc(OC)cc1 |TLB:38:37:25.34.24:16.15|
計算された属性
- せいみつぶんしりょう: 646.28900
- どういたいしつりょう: 646.28903092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 47
- 回転可能化学結合数: 9
- 複雑さ: 1130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 7
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 147Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 131-133 ºC
- ふってん: 866.2±65.0 °C at 760 mmHg
- フラッシュポイント: 477.7±34.3 °C
- ようかいど: Insuluble (2.7E-3 g/L) (25 ºC),
- PSA: 147.02000
- LogP: 3.51690
- じょうきあつ: 0.0±0.3 mmHg at 25°C
Aglaxiflorin D セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Aglaxiflorin D 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF36276-5mg |
Aglaxiflorin D |
269739-78-8 | 95.0% | 5mg |
$785.00 | 2024-04-20 | |
| TargetMol Chemicals | TN3361-1 ml * 10 mm |
Aglaxiflorin D |
269739-78-8 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3361-1 mg |
Aglaxiflorin D |
269739-78-8 | 1mg |
¥3155.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3361-1 mL * 10 mM (in DMSO) |
Aglaxiflorin D |
269739-78-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
| TargetMol Chemicals | TN3361-5 mg |
Aglaxiflorin D |
269739-78-8 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| TargetMol Chemicals | TN3361-5mg |
Aglaxiflorin D |
269739-78-8 | 5mg |
¥ 4420 | 2024-07-20 | ||
| A2B Chem LLC | AF36276-2mg |
Aglaxiflorin D |
269739-78-8 | 95% | 2mg |
$1424.00 | 2023-12-31 |
Aglaxiflorin D 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
269739-78-8 (Aglaxiflorin D) 関連製品
- 177468-85-8(Aglain C)
- 177262-32-7(Aglain B)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:269739-78-8)Aglaxiflorin D

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ